

Physical characteristics of 1,1-Difluoropentane-2,4-dione

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Compound of Interest

Compound Name: 1,1-Difluoropentane-2,4-dione

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In-Depth Technical Guide: 1,1-Difluoropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **1,1-Difluoropentane-2,4-dione**, a fluorinated β -diketone of interest in various chemical and pharmaceutical research fields. This document details its known physical and spectral properties, outlines a generalized synthesis protocol, and illustrates key chemical principles through diagrams.

Core Physical and Chemical Properties

1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone, is a colorless liquid. [1] Its fundamental properties are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	1,1-difluoropentane-2,4-dione	[2]
CAS Number	41739-23-5	[2]
Molecular Formula	C5H6F2O2	[2]
Molecular Weight	136.10 g/mol	[2]
Canonical SMILES	CC(=O)CC(=O)C(F)F	[2]
InChI Key	XUGVULWHXORSOM- UHFFFAOYSA-N	[2]

Physicochemical Property	Value	Source
Physical Form	Liquid	[1]
Density (Computed)	1.167 g/cm ³	[3]
Boiling Point (Computed)	132 °C	[3]
Flash Point (Computed)	53.1 °C	[3]
Refractive Index (Computed)	1.357	[3]
XLogP3 (Computed)	0.7	[2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of **1,1-Difluoropentane-2,4-dione**. While a comprehensive public database of its spectra is not readily available, some data has been reported.

Spectroscopy Type	Data	Source
19F NMR	A 19F NMR spectrum is available.	[2] [4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,1-Difluoropentane-2,4-dione** is not widely published, a general approach can be derived from established methods for the synthesis of fluorinated β -diketones. One common method involves the Claisen condensation of an appropriate ketone with a fluorinated ester.

Generalized Synthesis of **1,1-Difluoropentane-2,4-dione** via Claisen Condensation

This protocol is a generalized representation and may require optimization.

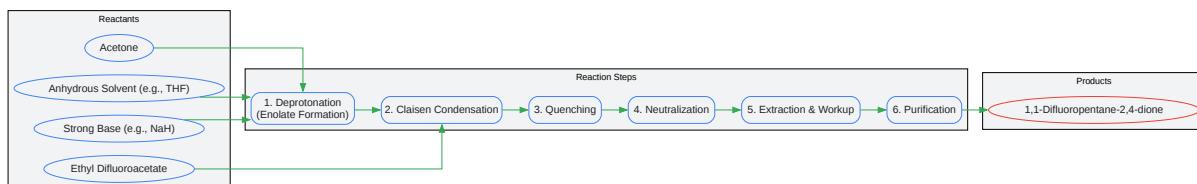
Materials:

- Acetone
- Ethyl difluoroacetate
- Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))
- Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF))
- Acid for neutralization (e.g., dilute hydrochloric acid)

Procedure:

- A solution of the ketone (acetone) is prepared in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- The strong base is carefully added to the solution to deprotonate the α -carbon of the ketone, forming an enolate.
- The fluorinated ester (ethyl difluoroacetate) is then added dropwise to the reaction mixture.
- The reaction is stirred at an appropriate temperature (ranging from 0 °C to reflux) for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of a weak acid.

- The mixture is then neutralized with a dilute acid.
- The aqueous and organic layers are separated.
- The aqueous layer is extracted multiple times with an organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product is then purified using a suitable method, such as distillation or column chromatography, to yield pure **1,1-Difluoropentane-2,4-dione**.



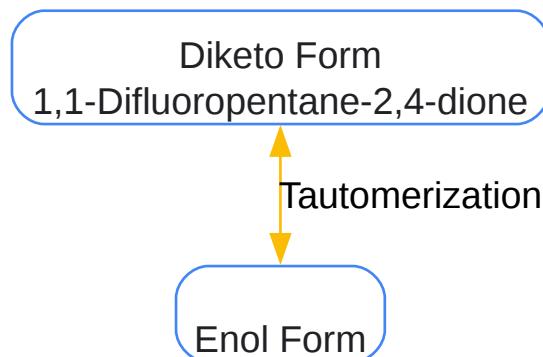
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Caption: Generalized workflow for the synthesis of **1,1-Difluoropentane-2,4-dione**.

Chemical Reactivity and Tautomerism

A key characteristic of β -diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.^[5] This equilibrium is influenced by factors such as the solvent and the

nature of the substituents. The presence of electronegative fluorine atoms can significantly impact the position of this equilibrium.



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Caption: Keto-enol tautomerism of **1,1-Difluoropentane-2,4-dione**.

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